Norflurazon

Vue d'ensemble

Description

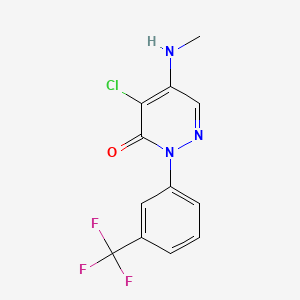

Norflurazon is a pyridazinone herbicide used to control grass and broadleaf weeds . It acts by inhibiting carotenoid biosynthesis, which causes chlorophyll depletion and inhibition of photosynthesis in plants .

Synthesis Analysis

This compound inhibits the synthesis of carotenoids and causes a disintegration of the photosynthetic apparatus . It has been found to inhibit carotenoid synthesis in wheat seedlings and cause the accumulation of colorless carotenoid precursors, phytoene, and phytofluene .Molecular Structure Analysis

This compound has the molecular formula C12H9ClF3N3O and a molecular weight of 303.668 . Its IUPAC Standard InChIKey is NVGOPFQZYCNLDU-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound acts as a herbicidal PDS-inhibitor capable of arresting the reaction by stabilizing the intermediary FAD red, while an excess of the quinone acceptor relieves this blockage, indicating competition . It also causes a greater decrease in Fv/Fm and a reduction in chlorophyll and carotenoid levels .Physical And Chemical Properties Analysis

The mobility and absorption of this compound in the soil depend on the physical and chemical properties of the soil. It is relatively weakly mobile in mineral soils, less so in soils with a lot of organic matter .Applications De Recherche Scientifique

Impact sur les organismes aquatiques

Le Norflurazon a été étudié pour ses effets sur les organismes aquatiques, en particulier les espèces d'hydre. Des recherches ont été menées pour déterminer l'impact combiné du traitement au this compound et des rayons UV sur les changements morphologiques et comportementaux, les taux de mortalité et la coexistence de différentes espèces d'hydre lorsqu'elles sont exposées à ces facteurs .

Études de phytotoxicité

Les effets phytotoxiques du this compound sur les plantes ont fait l'objet de recherches, examinant les facteurs qui influencent son efficacité en tant qu'herbicide .

Inhibition de la croissance des algues

Des études ont étudié les effets inhibiteurs du this compound sur la croissance et la production de pigments des souches de Chlamydomonas, notant que le this compound induit un stress oxydatif dans les cellules, conduisant à des dommages du photosystème .

Inhibition de la biosynthèse des caroténoïdes

Le rôle du this compound dans l'inhibition de la biosynthèse des caroténoïdes est bien documenté, des études montrant son impact sur l'activité de la phytoène désaturase, conduisant à l'accumulation de phytoène dans les plantes traitées .

Effets dépendants de la température sur la caroténothèse

Des recherches ont exploré la manière dont le this compound affecte la caroténothèse dans les plantes d'orge à différentes températures, fournissant des informations sur l'influence du composé sur les conditions de croissance des plantes .

Sensibilité des mutants à génomes découplés

La sensibilité des mutants à génomes découplés au this compound a été étudiée, mettant en évidence son effet sur l'accumulation de chlorophylle et la biogenèse des membranes thylakoïdes essentielles à la photosynthèse .

Germination des graines et dormance

L'impact du this compound sur la germination des graines et la dormance a été examiné, en particulier son rôle d'inhibiteur de la biosynthèse des caroténoïdes affectant la biosynthèse de l'acide abscissique (ABA) dans les graines .

Mécanisme D'action

Target of Action

Norflurazon primarily targets the Phytoene Desaturase (PDS) enzyme, which is an essential component of the plant carotenoid biosynthetic pathway . PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene .

Mode of Action

This compound inhibits the PDS enzyme, thereby blocking the biosynthesis of carotenoids . This inhibition leads to the down-regulation of chlorophyll biosynthesis because the biosynthesis of carotenoids and chlorophyll is coordinated .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carotenoid biosynthetic pathway . By inhibiting the PDS enzyme, this compound prevents the conversion of 15-cis-phytoene to 9,15,9’-tri-cis-ζ-carotene . This disruption affects the downstream production of carotenoids, which are crucial for protecting thylakoid membranes from photo-oxidative damage .

Pharmacokinetics (ADME Properties)

Its primary route of dissipation is photodegradation in water and on soil to desmethyl this compound . This compound is stable to hydrolysis and degrades slowly in aerobic soil .

Result of Action

The inhibition of carotenoid biosynthesis by this compound leads to a decrease in the total chlorophyll content of plants . This can cause mitochondrial dysfunction, increase cell death by increasing intracellular calcium, regulate PI3K and MAPK cell signaling pathways, as well as endoplasmic reticulum (ER) stress, ER-mitochondrial contact, and autophagy-related target proteins .

Action Environment

The activity of this compound is closely correlated with certain soil properties, particularly organic matter content and clay component . A high treatment rate is necessary for effective control of plant growth in soil high in organic matter content and high in montmorillonite or vermiculite . Therefore, the efficacy and stability of this compound can be influenced by these environmental factors.

Orientations Futures

Norflurazon-contaminated water requires proper treatment, and its presence in water renders that water unusable . Future research could focus on the influence of different environmental stressors and their combination on symbiotic and free-living freshwater hydras and algae for a better understanding of interactions in freshwater ecosystems .

Propriétés

IUPAC Name |

4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOPFQZYCNLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O | |

| Record name | NORFLURAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024234 | |

| Record name | Norflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Norflurazon appears as colorless odorless crystals. Non corrosive. Used as an herbicide., White to greyish-brown odorless solid; [HSDB] Colorless odorless solid; [CAMEO] Crystalline solid; [MSDSonline] | |

| Record name | NORFLURAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norflurazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in hydrocarbons., Solubility at 25 °C: acetone 50 g/L; ethanol 142 g/L; xylene 2.5 g/L, In water, 33.7 mg/L at 25 °C | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.89X10-8 mm Hg at 25 °C | |

| Record name | Norflurazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/The authors/cloned and sequenced a gene, pds, from the cyanobacterium Synechococcus PCC7942 that is responsible for resistance to the bleaching herbicide norflurazon. A point mutation in that gene, leading to an amino acid substitution from valine to glycine in its polypeptide product, was found to confer this resistance. Previous studies with herbicide-resistant mutants have indicated that this gene encodes phytoene desaturase (PDS), a key enzyme in the biosynthesis of carotenoids. A short amino acid sequence that is homologous to conserved motifs in the binding sites for NAD(H) and NADP(H) was identified in PDS, suggesting the involvement of these dinucleotides as cofactors in phytoene desturation., Acts as a plant pigment inhibitor /in target species/. ... Inhibits biosynthesis of carotenoids. Without carotenoid pigments to filter the light, photodegradation occurs, hence chlorosis in nontolerant plants. | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to greyish brown, crystalline powder, Crystals from alcohol | |

CAS RN |

27314-13-2 | |

| Record name | NORFLURAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Norflurazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27314-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflurazon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027314132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Norflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norflurazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KES1HB07E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

184 °C | |

| Record name | NORFLURAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6845 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

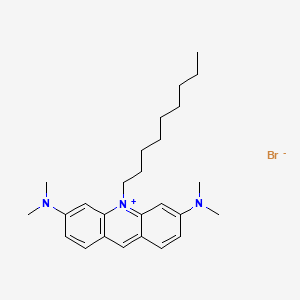

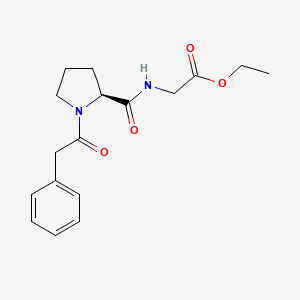

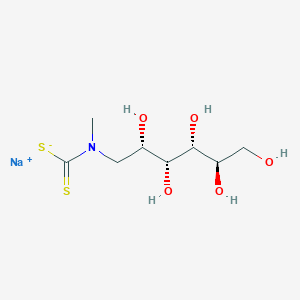

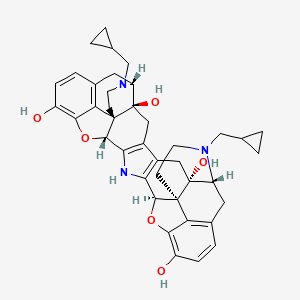

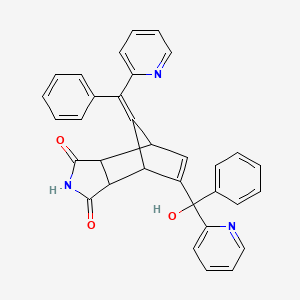

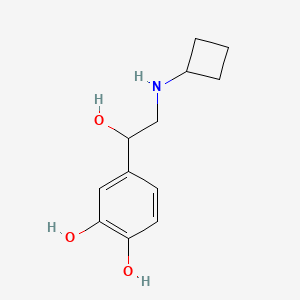

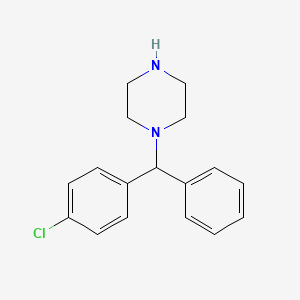

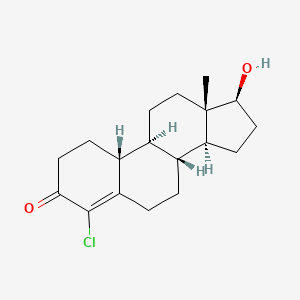

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.